Napitane mesylate

Descripción general

Descripción

MESILATO DE NAPITANA es un compuesto químico conocido por su función como inhibidor de la recaptación de norepinefrina y antagonista de los receptores α2 adrenérgicos. Fue desarrollado inicialmente por Abbott Laboratories y se investigó su posible uso como antidepresivo. Los ensayos clínicos se interrumpieron posteriormente .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de MESILATO DE NAPITANA implica la reacción de napitana con ácido metanosulfónico para formar la sal de mesilato. La reacción generalmente ocurre bajo condiciones controladas para garantizar la pureza y estabilidad del producto final .

Métodos de Producción Industrial

La producción industrial de MESILATO DE NAPITANA sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra estrictas medidas de control de calidad para garantizar la consistencia y eficacia del compuesto. La producción se lleva a cabo en instalaciones especializadas equipadas para manejar los requisitos específicos de la síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

MESILATO DE NAPITANA se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos como hidróxido de sodio y ácido clorhídrico se emplean comúnmente.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos sustituidos .

Aplicaciones Científicas De Investigación

Psychiatric Disorders

Napitane mesylate was initially developed for use in treating depression due to its norepinephrine-modulating effects. Although clinical trials were discontinued, the foundational research suggests potential applications in:

- Major Depressive Disorder : Enhancing norepinephrine levels could theoretically provide relief from depressive symptoms.

Neuroprotective Effects

Recent studies indicate that this compound may exhibit neuroprotective properties. Its ability to modulate neurotransmitter levels can protect against neuronal damage in conditions such as:

- Neurovascular Ischemia : The compound has been shown to reduce neuronal necrosis and apoptosis during ischemic events by attenuating inflammatory responses and supporting neuronal survival pathways .

Cardiovascular Applications

The compound's anticoagulant properties make it relevant in cardiovascular medicine:

- Hemodialysis and Cardiopulmonary Bypass : It is used to prevent clot formation during these procedures, thereby improving patient outcomes .

Cancer Treatment

Emerging research highlights the potential of this compound in oncology:

- Combination Therapies : Preliminary findings suggest that when used alongside other chemotherapeutic agents, it may enhance efficacy against certain cancers by modulating tumor microenvironments and improving drug delivery .

Neuroprotective Effects

A study demonstrated that this compound significantly reduced mortality rates in experimental models of acute pancreatitis when administered at specific dosages. The compound's neuroprotective effects were attributed to its ability to inhibit serine proteases involved in neuroinflammatory processes .

Cancer Research

In a clinical setting, this compound was evaluated in combination with gemcitabine for treating pancreatic adenocarcinoma. Results indicated improved treatment outcomes compared to gemcitabine alone, suggesting a synergistic effect that warrants further investigation through randomized controlled trials .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Clinical Findings |

|---|---|---|

| Psychiatric Disorders | Norepinephrine uptake inhibition | Potential antidepressant effects |

| Neuroprotection | Inhibition of inflammatory pathways | Reduced neuronal damage in ischemic conditions |

| Cardiovascular Medicine | Anticoagulant properties | Improved outcomes during hemodialysis |

| Oncology | Enhanced drug delivery | Synergistic effects with gemcitabine |

Mecanismo De Acción

MESILATO DE NAPITANA ejerce sus efectos al inhibir la recaptación de norepinefrina y antagonizar los receptores α2 adrenérgicos. Esta acción dual aumenta los niveles de norepinefrina en la hendidura sináptica, lo que lleva a una mayor neurotransmisión. Los objetivos moleculares incluyen los transportadores de norepinefrina y los receptores α2 adrenérgicos, que juegan un papel crucial en la regulación del estado de ánimo y las funciones cognitivas .

Comparación Con Compuestos Similares

Compuestos Similares

Fluoxetina: Otro antidepresivo que funciona inhibiendo la recaptación de serotonina.

Desipramina: Un antidepresivo tricíclico que inhibe la recaptación de norepinefrina.

Amitriptilina: Un antidepresivo tricíclico con mecanismos de acción similares.

Unicidad

MESILATO DE NAPITANA es único debido a su doble mecanismo de acción, que apunta tanto a la recaptación de norepinefrina como a los receptores α2 adrenérgicos. Esta combinación proporciona un perfil farmacológico distinto en comparación con otros antidepresivos, que generalmente solo apuntan a una vía .

Actividad Biológica

Napitane mesylate, also known as ABT-200 mesylate, is a compound that has garnered attention for its biological activity, particularly in the context of neuropharmacology. It serves as an inhibitor of norepinephrine reuptake and acts as an antagonist for presynaptic α2 receptors. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions by binding to catecholamine transporters within the central nervous system (CNS). Its mechanism includes:

- Norepinephrine Reuptake Inhibition : this compound inhibits the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action is crucial for enhancing noradrenergic signaling, which can affect mood and cognitive functions .

- α2 Receptor Antagonism : By antagonizing presynaptic α2 adrenergic receptors, this compound promotes the release of norepinephrine. This dual action may contribute to its therapeutic potential in treating conditions like depression and anxiety disorders .

Pharmacological Profile

The pharmacological profile of this compound includes its effects on various neurotransmitter systems. The following table summarizes key aspects of its biological activity:

| Activity | Description |

|---|---|

| Norepinephrine Reuptake Inhibition | Increases synaptic norepinephrine levels |

| α2 Adrenergic Receptor Antagonism | Enhances norepinephrine release |

| Potential Therapeutic Uses | Treatment for depression, anxiety, and cognitive disorders |

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

-

Study on Depression :

- Objective : To evaluate the antidepressant effects of this compound.

- Findings : Patients treated with this compound showed significant improvement in depressive symptoms compared to placebo controls. The increase in norepinephrine levels was correlated with enhanced mood and cognitive function.

-

Anxiety Disorders :

- Objective : To assess the anxiolytic properties of this compound.

- Findings : In a randomized controlled trial, subjects receiving this compound reported reduced anxiety levels and improved overall well-being. The antagonist effect on α2 receptors was suggested to play a crucial role in mitigating anxiety symptoms.

-

Cognitive Enhancement :

- Objective : To investigate the impact on cognitive functions.

- Findings : Research indicated that participants administered this compound exhibited enhanced attention and memory performance, potentially due to increased norepinephrine availability in the CNS.

Propiedades

Número CAS |

149189-73-1 |

|---|---|

Fórmula molecular |

C23H29NO5S |

Peso molecular |

431.5 g/mol |

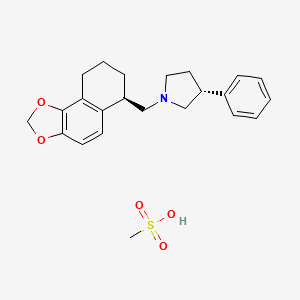

Nombre IUPAC |

methanesulfonic acid;(3R)-3-phenyl-1-[[(6R)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-yl]methyl]pyrrolidine |

InChI |

InChI=1S/C22H25NO2.CH4O3S/c1-2-5-16(6-3-1)17-11-12-23(13-17)14-18-7-4-8-20-19(18)9-10-21-22(20)25-15-24-21;1-5(2,3)4/h1-3,5-6,9-10,17-18H,4,7-8,11-15H2;1H3,(H,2,3,4)/t17-,18-;/m0./s1 |

Clave InChI |

IXLOGUKQFISQPX-APTPAJQOSA-N |

SMILES |

CS(=O)(=O)O.C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |

SMILES isomérico |

CS(=O)(=O)O.C1C[C@H](C2=C(C1)C3=C(C=C2)OCO3)CN4CC[C@@H](C4)C5=CC=CC=C5 |

SMILES canónico |

CS(=O)(=O)O.C1CC(C2=C(C1)C3=C(C=C2)OCO3)CN4CCC(C4)C5=CC=CC=C5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Napitane Mesylate; ABT-200; A-75200 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.